19(S)-Hydroxyeicosatetraenoic acid (19(S)-HETE) is a bioactive lipid mediator belonging to the family of hydroxyeicosatetraenoic acids (HETEs). [, , ] HETEs are metabolites of arachidonic acid, an omega-6 polyunsaturated fatty acid. [, ] 19(S)-HETE is specifically generated through the enzymatic action of cytochrome P450 (CYP) enzymes, primarily CYP450 ω-hydroxylases. [, , , , ] 19(S)-HETE is known to exert various biological effects on the cardiovascular system, kidney function, and cellular processes. [, , , , ]
While the provided literature doesn't offer a detailed protocol for the direct chemical synthesis of 19(S)-HETE, it does highlight that 19(S)-HETE is primarily produced enzymatically. [, , , , ] Microsomes from various rat organs, particularly the liver, have been shown to produce 19(S)-HETE when incubated with arachidonic acid. [] This suggests an enzymatic synthesis route involving CYP450 ω-hydroxylases. [, , , , ] Further research focusing on isolating and utilizing these specific enzymes could be employed for potential scaled-up production of 19(S)-HETE.
While the provided literature focuses primarily on the biological activity of 19(S)-HETE, it does mention its involvement in certain chemical reactions. One notable reaction is its ability to inhibit the catalytic activity of cytochrome P450 1B1 (CYP1B1). [, ] This inhibition has been shown to be noncompetitive, suggesting that 19(S)-HETE does not directly compete with the substrate-binding site of CYP1B1. [] Instead, it likely binds to an allosteric site, altering the enzyme's conformation and reducing its activity.
19(S)-HETE exerts its effects by interacting with specific cellular targets and modulating their activity. One well-characterized mechanism involves its activation of the prostacyclin receptor (IP receptor). [] 19(S)-HETE binds to this G-protein coupled receptor, triggering downstream signaling cascades that lead to increased cAMP accumulation. [] This activation of the IP receptor contributes to the vasodilatory and platelet-inhibitory effects of 19(S)-HETE. [] Additionally, 19(S)-HETE has been found to inhibit the activity of CYP1B1, an enzyme involved in the production of other HETEs, particularly midchain HETEs. [, ] This inhibition of CYP1B1 contributes to the cardioprotective effects of 19(S)-HETE by reducing the formation of potentially harmful midchain HETEs. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2